“CRTh2 antagonist 2” is a selective and potent antagonist for the Chemoattractant receptor-homologous molecule expressed on T H 2 cells (CRTH2), with an IC50 of ≤10 nM . CRTH2 is a receptor for prostaglandin D2 (PGD2) and is expressed on various cell types including eosinophils, mast cells, and basophils . CRTH2 and PGD2 are involved in allergic inflammation and eosinophil activation .
The development of different synthetic routes to “CRTh2 antagonist 2” has been reported . The initial aziridine opening/cyclodehydration strategy was directly amenable to the first GMP deliveries of “CRTh2 antagonist 2”, streamlining the transition from milligram to kilogram-scale production . A more scalable and cost-effective manufacturing route to “CRTh2 antagonist 2” was later engineered .
The crystal structures of human CRTH2 with two antagonists reveal a semi-occluded pocket covered by a well-structured amino terminus and different binding modes of chemically diverse CRTH2 antagonists .
CRTH2 binds to prostaglandin D2 . This binding is involved in allergic inflammation and eosinophil activation .
The physical and chemical properties of “CRTh2 antagonist 2” include its molecular formula (C26H23ClN4O3) and molecular weight (474.94) .
CRTh2 antagonist 2, also referred to as a specific compound targeting the chemoattractant receptor-homologous molecule expressed on T helper 2 cells, is part of a broader class of pharmacological agents that inhibit the activity of this receptor. The CRTh2 receptor plays a significant role in mediating inflammatory responses, particularly in allergic reactions and conditions such as asthma, chronic obstructive pulmonary disease, and atopic dermatitis. The antagonism of this receptor is considered a promising therapeutic strategy due to its involvement in the recruitment and activation of immune cells associated with type 2 inflammation.
CRTh2 antagonist 2 is classified under the category of small molecule drugs specifically designed to block the CRTh2 receptor. This receptor is a G-protein-coupled receptor that interacts primarily with prostaglandin D2, a lipid mediator involved in allergic responses. The development of CRTh2 antagonists has gained traction due to their potential in treating various allergic and inflammatory diseases by modulating immune responses.
The synthesis of CRTh2 antagonist 2 involves several methodologies aimed at optimizing potency and selectivity for the CRTh2 receptor. Various synthetic routes have been explored, including:
The molecular structure of CRTh2 antagonist 2 typically features a core structure that allows for effective interaction with the CRTh2 receptor. While specific structural data for CRTh2 antagonist 2 may not be universally available, compounds in this class often include:
Quantitative structure-activity relationship (QSAR) models have been developed to predict how changes in molecular structure affect biological activity, indicating that steric and electronic properties are crucial for efficacy .
The chemical reactions involved in synthesizing CRTh2 antagonist 2 can include:
CRTh2 antagonist 2 functions by binding to the CRTh2 receptor, inhibiting its activation by prostaglandin D2. This blockade prevents downstream signaling pathways that would otherwise promote:
Data from pharmacological studies indicate that effective antagonism can significantly reduce airway inflammation in asthma models, supporting its therapeutic potential .
The physical and chemical properties of CRTh2 antagonist 2 can vary based on its specific molecular structure but generally include:
Analyses often include spectral methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation.
CRTh2 antagonist 2 has significant applications in scientific research and therapeutic development:
CRTh2 (Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells), also designated as DP2 or GPR44, is a G-protein coupled receptor (GPCR) belonging to the chemoattractant receptor family. Its crystal structure, resolved in antagonist-bound states, reveals a characteristic seven-transmembrane helix topology with a semi-occluded ligand-binding pocket formed by transmembrane helices III–VII. This pocket is partially covered by a well-structured N-terminal region, creating a unique electrostatic environment critical for ligand recognition [1]. The endogenous ligand prostaglandin D₂ (PGD₂) binds via opposite charge attraction, facilitated by the pocket's positively charged residues (e.g., Arg99, Lys297) interacting with PGD₂’s carboxylate group [1] [4].
Structurally, CRTh2 diverges significantly from lysophospholipid or endocannabinoid receptors, utilizing a distinct hydrophobic access channel near transmembrane helix I as a proposed ligand entry port. Antagonists like fevipiprant and CAY10471 occupy overlapping but non-identical regions within this pocket, with fevipiprant forming hydrogen bonds with Tyr95 and Phe257, while CAY10471 engages in π-π stacking with Phe106 [1]. This variability underpins the receptor’s capacity to bind chemically diverse antagonists.
Table 1: Key Structural Features of Human CRTh2
Feature | Description | Functional Implication |
---|---|---|
Ligand-Binding Pocket | Semi-occluded; solvent-inaccessible | Selective ligand entry via charge/hydrophobicity filters |
Critical Residues | Arg99, Lys297, Tyr95, Phe106, Phe257 | PGD₂ anchoring; antagonist specificity |
Entry Port | Hydrophobic channel near TM1 | Facilitates PGD₂ access in lipid-rich environments |
N-Terminus | Ordered β-hairpin | Shields binding pocket; modulates ligand kinetics |
PGD₂, primarily synthesized by mast cells, dendritic cells, and Th2 lymphocytes via hematopoietic prostaglandin D synthase (H-PGDS), serves as the dominant endogenous agonist for CRTh2. Upon binding, CRTh2 activates Gαᵢ-mediated signaling, reducing intracellular cAMP and mobilizing calcium stores. This axis drives type 2 (T2) inflammation by promoting eosinophil infiltration, Th2 cell polarization, and cytokine production (IL-4, IL-5, IL-13) [4] [5].
In allergic asthma and chronic rhinosinusitis with nasal polyps (CRSwNP), PGD₂ levels correlate with disease severity. Bronchoalveolar lavage (BAL) fluid from severe asthmatics shows elevated PGD₂, with H-PGDS overexpression localized to bronchial epithelium-embedded mast cells [5] [7]. The PGD₂-CRTh2 interaction amplifies inflammation via:
CRTh2 exhibits a restricted expression pattern on leukocytes central to T2 inflammation:
Table 2: CRTh2 Expression in Immune Cell Subsets
Cell Type | Expression Level | Primary Response to PGD₂ | Pathogenic Role |
---|---|---|---|
Th2 Lymphocytes | Moderate (15–30%) | Chemotaxis; IL-4/IL-13 production | Allergic sensitization; chronic inflammation |
Eosinophils | High (>80%) | Degranulation; survival prolongation | Tissue damage; Mucus hypersecretion |
ILC2s | Variable (20–60%) | IL-5/IL-13 release; migration | Steroid-resistant airway inflammation |
Basophils | High (>70%) | Histamine/IL-4 secretion | Acute hypersensitivity; IgE amplification |
Overexpression in recurrent nasal polyps (rNP) correlates with poor prognosis (ρ=0.67 for postoperative SNOT-22 scores) independent of asthma comorbidity, positioning CRTh2 as a biomarker for refractory eosinophilic disease [7].
CRTh2 activation orchestrates inflammatory cell trafficking and effector functions through integrated signaling cascades:
Antagonists like LAS191859 exhibit long receptor residence times (>2 hours), persistently blocking PGD₂-induced GTPγS binding and calcium flux. This translates to sustained inhibition of eosinophil shape change ex vivo and reduced lung eosinophilia in murine models for >24 hours post-dose [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7